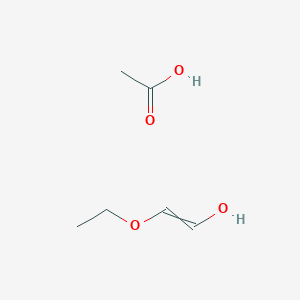
Acetic acid;2-ethoxyethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-ethoxyethenol, also known as 2-ethoxyethyl acetate, is an organic compound with the formula CH₃CH₂OCH₂CH₂O₂CCH₃. It is the ester of ethoxyethanol and acetic acid. This colorless liquid is partially soluble in water and is commonly used as a solvent in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl acetate is typically synthesized through the esterification of ethoxyethanol with acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of 2-ethoxyethyl acetate involves the carbonylation of methanol via the Monsanto process, which has evolved into the Cavita process. This method uses a choice of catalysts and process intensification to produce acetic acid, which is then esterified with ethoxyethanol to form 2-ethoxyethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethoxyethanol and acetic acid.
Oxidation: It can be oxidized to form ethoxyacetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Ethoxyethanol and acetic acid.
Oxidation: Ethoxyacetic acid.
Substitution: Various substituted ethoxyethyl derivatives.
Applications De Recherche Scientifique
2-Ethoxyethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent for resins, coatings, and dyes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations.
Industry: Applied in the production of lacquers, varnishes, and cleaning agents
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl acetate involves its metabolism to 2-ethoxyethanol in the blood via hydrolysis. This is further metabolized by alcohol dehydrogenase to 2-ethoxyacetaldehyde, which is then converted by aldehyde dehydrogenase to 2-ethoxyacetic acid in the liver. These metabolites are thought to be involved in some of the compound’s toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylene glycol monoethyl ether acetate
- Ethyl glycol acetate
- Cellosolve acetate
- Ethoxol acetate
- Oxidol acetate
Uniqueness
2-Ethoxyethyl acetate is unique due to its specific ester structure, which imparts distinct solvent properties. It is particularly effective in dissolving polyester and short oil alkyd resins, making it valuable in coatings and dyes. Additionally, its ability to reduce evaporation and impart high gloss in automobile lacquers sets it apart from other similar compounds .
Propriétés
Numéro CAS |
129751-10-6 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
acetic acid;2-ethoxyethenol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-6-4-3-5;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
ZITLXPXNHDKRBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


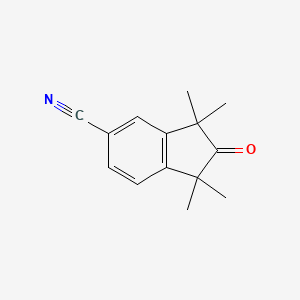

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
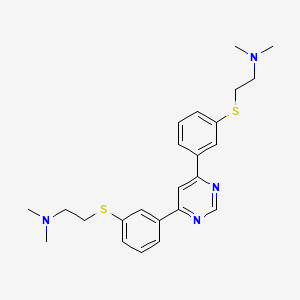
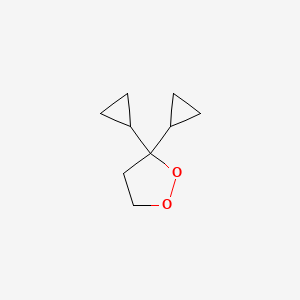
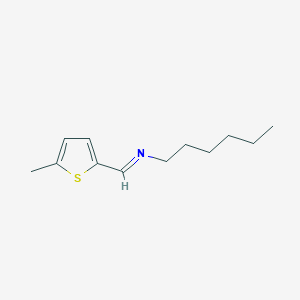
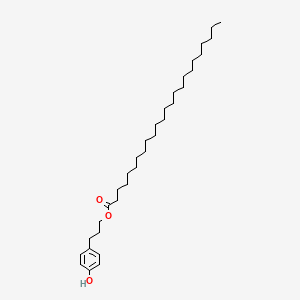
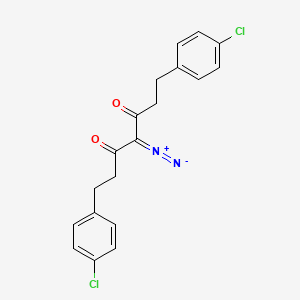
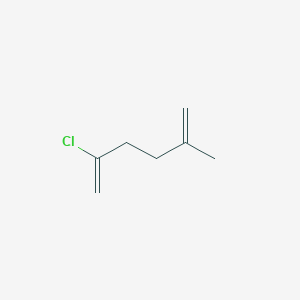
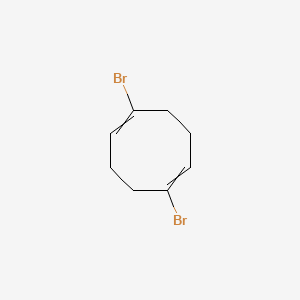
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
